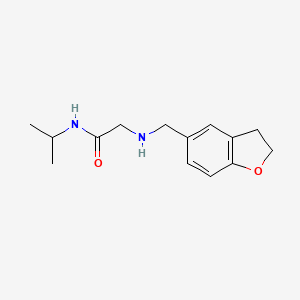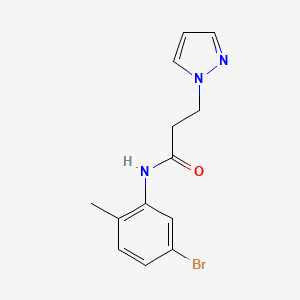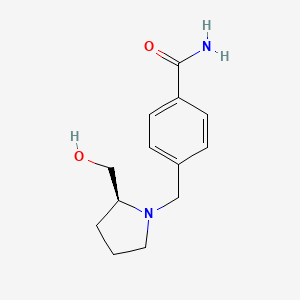![molecular formula C12H14N2OS B14902505 n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
n-(2-Methylbenzo[d]thiazol-6-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide typically involves the reaction of 2-methylbenzothiazole with butyric acid or its derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often require heating and the presence of a base to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, particularly monoamine oxidase inhibitors.
Wirkmechanismus
The mechanism of action of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating certain neuropsychiatric and neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: A precursor in the synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A simpler heterocyclic compound that forms the core structure of benzothiazole derivatives.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit monoamine oxidase selectively makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H14N2OS |
|---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
N-(2-methyl-1,3-benzothiazol-6-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-12(15)14-9-5-6-10-11(7-9)16-8(2)13-10/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MVXOSQZXLKQROI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)

